![molecular formula C12H13ClN2O B2413494 N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide CAS No. 2059937-38-9](/img/structure/B2413494.png)
N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide, also known as SNC-80, is a synthetic compound that belongs to the class of opioid receptor agonists. It was first synthesized in the late 1980s and has been extensively studied for its potential therapeutic applications in pain management and addiction treatment.
Applications De Recherche Scientifique
Fungicide in Agriculture
Pyraclostrobin acts as a synthetic fungicide, effectively combating a wide range of plant pathogens. Its mode of action involves inhibiting mitochondrial respiration in fungi. By blocking the transfer of electrons between cytochrome b and cytochrome c1, pyraclostrobin disrupts ATP synthesis, ultimately leading to the pathogen’s demise .
Surface-Enhanced Raman Spectroscopy (SERS) Detection
Researchers have employed surface-enhanced Raman spectroscopy (SERS) to detect pyraclostrobin residues. A low-cost SERS-active substrate, consisting of silver nanoparticles immobilized on a glass slide, enables qualitative and semi-quantitative detection. This technique proves valuable for monitoring residual traces of pyraclostrobin in agricultural products, ensuring food safety .
Anti-Allergic Activities
While not directly related to pyraclostrobin, its structural analogs have been investigated for anti-allergic properties. These compounds may offer potential therapeutic benefits in managing allergic conditions .
Antitubercular Activity
Derivatives derived from pyridine and indole, structurally similar to pyraclostrobin, were evaluated for their in vitro antitubercular activity. Although not identical, these compounds share common features, and their exploration in the context of tuberculosis research is noteworthy .
Molecular Docking Studies
Researchers have performed molecular docking studies on indole derivatives, including those resembling pyraclostrobin. These investigations explore potential interactions with specific biological targets, such as anti-HIV-1 agents .
Propriétés
IUPAC Name |
N-[1-(4-chlorophenyl)-2-cyanopropan-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-9(16)15-12(2,8-14)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPINKHXPDJKMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(CC1=CC=C(C=C1)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

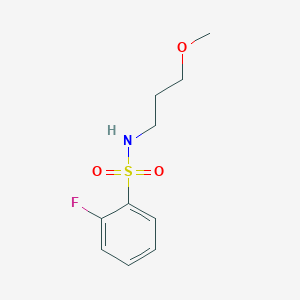
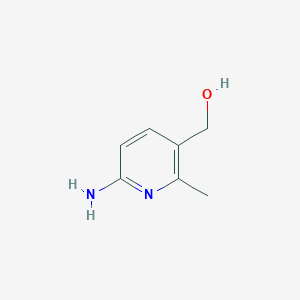
![7-[(4-fluorophenyl)methyl]-3,9-dimethyl-1-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2413414.png)

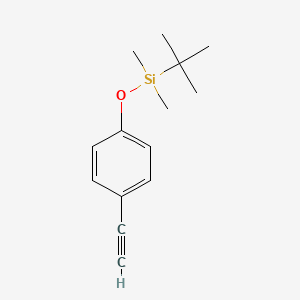
![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2413420.png)
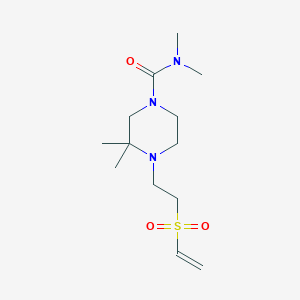
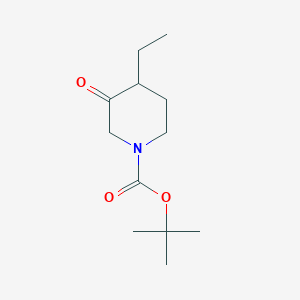
![3-Ethenylsulfonyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]propanamide](/img/structure/B2413424.png)
![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2413427.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2413430.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide](/img/structure/B2413433.png)
